1-甲基-2-(丙-2-炔-1-氧基)苯

描述

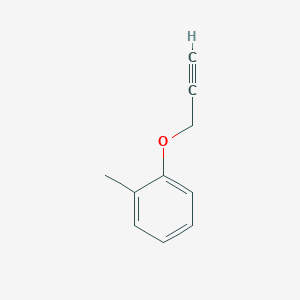

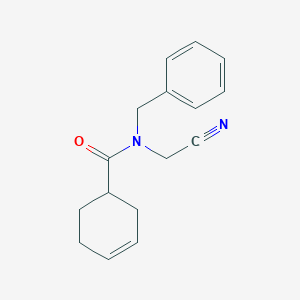

1-Methyl-2-(prop-2-yn-1-yloxy)benzene, commonly known as MPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that has a strong odor and is highly flammable. MPOB is widely used in the synthesis of various organic compounds, and its unique structure has made it an attractive target for scientific research.

科学研究应用

合成和表征

1-甲基-2-(丙-2-炔-1-氧基)苯已被用于合成和表征新的化合物。例如,Taia等人(2020)描述了从丁香酚衍生的杂环系统的合成,利用了4-烯丙基-2-甲氧基-1-(丙-2-炔-1-氧基)苯。这些化合物对各种癌细胞系表现出显著的细胞毒性,突显了它们在癌症研究中的潜力(Taia et al., 2020)。

晶体学研究

该化合物还成为晶体学研究的对象。Jan等人(2013)研究了3-(丙-2-炔-1-氧基)邻苯二腈的晶体结构,指出了其平面结构和晶体中形成的相互作用(Jan et al., 2013)。

合成方法的进展

已经开发了一种合成(丙-2-炔氧基)苯衍生物的方法,详细介绍了Batool等人(2014)。这种方法以其高产率、低成本以及合成化合物的潜在抗菌和抗尿素效果而引人注目(Batool et al., 2014)。

有机化学应用

该化合物还用于有机化学。Zhang等人(2010)研究了1-[3-甲氧基-4-(丙-2-炔-1-氧基)苯基]乙酮,重点关注其分子结构以及其晶体形式中发生的相互作用(Zhang et al., 2010)。

抗菌活性

除了在合成中的应用外,1-甲基-2-(丙-2-炔-1-氧基)苯衍生物在抗菌应用中显示出潜力。Ramesh等人(2014)合成了新型亚甲基双{2-[(1-苄基/环己基-1H-1,2,3-三唑-4-基)甲氧基]香豆素}并测试了它们的抗菌活性,表明这些衍生物在对抗细菌感染方面具有潜力(Ramesh et al., 2014)。

作用机制

Target of Action

It’s known that this compound is a useful synthon in sonogashira cross-coupling reactions . This suggests that it may interact with palladium or copper catalysts commonly used in these reactions.

Mode of Action

Given its use in sonogashira cross-coupling reactions , it can be inferred that it likely participates in the formation of carbon-carbon bonds by reacting with alkynes in the presence of a palladium or copper catalyst.

Biochemical Pathways

Its role in sonogashira cross-coupling reactions suggests that it may be involved in the synthesis of complex organic molecules .

Pharmacokinetics

. These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Its role in the synthesis of complex organic molecules through sonogashira cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds .

Action Environment

The action of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene can be influenced by various environmental factors. For instance, the efficiency of Sonogashira cross-coupling reactions can be affected by factors such as temperature, solvents, and the concentration of bases . These factors can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

1-methyl-2-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-8-11-10-7-5-4-6-9(10)2/h1,4-7H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTSDELLNSPMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(prop-2-yn-1-yloxy)benzene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2395506.png)

![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)

![3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone](/img/structure/B2395510.png)

![{4-Aminobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2395511.png)

![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2395512.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2395513.png)

![N-(3,5-difluorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395514.png)

![4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid](/img/structure/B2395526.png)